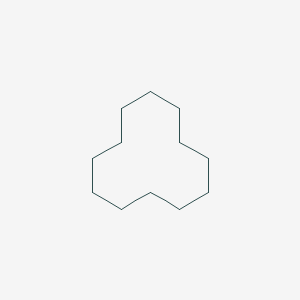

Cyclododecane

Beschreibung

Eigenschaften

IUPAC Name |

cyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTBPAQBQHZRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021552 | |

| Record name | Cyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [MSDSonline] | |

| Record name | Cyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

247 °C | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; very soluble in alcohol, ethyl ether | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.82 g/cu cm at 80 °C | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.0295 mm Hg at 25 °C | |

| Record name | Cyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

294-62-2 | |

| Record name | Cyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CN13ZD83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60.4 °C | |

| Record name | CYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Cyclododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclododecane ((CH₂)₁₂) is a saturated cyclic hydrocarbon characterized by its waxy, white solid appearance at ambient temperatures.[1] This comprehensive technical guide details the chemical and physical properties of this compound, offering a resource for researchers, scientists, and professionals in drug development and materials science. The document summarizes key quantitative data, outlines experimental protocols for property determination, and provides visualizations for its synthesis and primary application workflows. Its unique property of slow sublimation at room temperature without leaving a residue makes it particularly valuable in specialized applications such as the temporary conservation of fragile artifacts.[1][2]

Chemical Properties

This compound is a non-polar, saturated cycloalkane, rendering it chemically stable and relatively inert.[3] Its formula is C₁₂H₂₄.[4] It is incompatible with strong oxidizing agents.[5]

Synthesis

Industrially, this compound is produced via a two-step process. The first step involves the catalytic trimerization of butadiene to form 1,5,9-cyclododecatriene. This intermediate is then subjected to hydrogenation to yield this compound.[6][7]

Caption: Industrial synthesis pathway of this compound.

Physical Properties

This compound is a white, waxy solid at room temperature.[1] It is noted for its ability to sublime slowly over days or weeks, a key feature for its application as a temporary binder.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C₁₂H₂₄ | - |

| Molar Mass | 168.32 | g·mol⁻¹ |

| Appearance | White waxy solid | - |

| Melting Point | 60.4 | °C |

| Boiling Point | 244.0 | °C |

| Density | 0.855 | g/cm³ |

| Vapor Pressure | 0.029 | mm Hg at 25 °C |

Solubility

This compound is insoluble in water and other polar solvents.[8] It is, however, soluble in nonpolar organic solvents such as ethers and hydrocarbons.[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows a single, broad peak due to the chemical equivalence of the methylene (B1212753) protons.

-

¹³C NMR: The carbon-13 NMR spectrum also displays a single peak, confirming the symmetrical nature of the molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to C-H stretching and bending vibrations, typical of alkanes.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molar mass, along with a fragmentation pattern characteristic of cyclic alkanes.

Experimental Protocols

The determination of the physicochemical properties of this compound involves standardized experimental procedures.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small sample of the substance in a capillary tube and observing the temperature range over which it melts.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance like this compound, this range is typically narrow.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

A small quantity of this compound is placed in a test tube with an inverted capillary tube.

-

The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, air trapped in the capillary tube expands and escapes.

-

The boiling point is the temperature at which the liquid is drawn into the capillary tube upon cooling.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as gravimetry (after solvent evaporation) or chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: A dilute solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

IR Spectroscopy: A small amount of this compound is mixed with KBr powder and pressed into a pellet. The IR spectrum is then obtained using an FTIR spectrometer. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

-

Mass Spectrometry: A sample of this compound is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

Applications in Art Conservation

The most notable application of this compound is as a temporary consolidant and fixative in the conservation of fragile objects.[1] Its slow sublimation allows it to provide structural support during treatment or transport, after which it disappears without leaving any residue.[1]

Caption: Workflow for using this compound in art conservation.

Safety and Handling

This compound is considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is combustible and should be kept away from open flames and strong oxidizing agents.[10] Good laboratory hygiene and adequate ventilation are recommended when handling the substance.

Conclusion

This compound possesses a unique combination of chemical and physical properties that make it a valuable compound in various scientific and industrial fields. Its chemical inertness, well-defined physical characteristics, and especially its property of sublimation have led to its indispensable role in the conservation of cultural heritage. This guide provides a foundational understanding of this compound for professionals who may utilize this compound in their research and development endeavors.

References

- 1. cool.culturalheritage.org [cool.culturalheritage.org]

- 2. Volatile Binding Media - MediaWiki [conservation-wiki.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecane, a saturated cyclic hydrocarbon with the chemical formula C₁₂H₂₄, serves as a crucial molecule in various chemical and industrial applications.[1] Its twelve-membered ring structure presents a fascinating case study in conformational analysis, exhibiting a complex interplay of steric and torsional strains that dictate its three-dimensional architecture. Understanding the molecular structure and conformational landscape of this compound is paramount for researchers in materials science, drug development, and theoretical chemistry, as these properties fundamentally influence its physical characteristics and reactivity. This technical guide provides a comprehensive overview of the core aspects of this compound's structure and conformation, supported by quantitative data and detailed experimental and computational methodologies.

Molecular Structure and Preferred Conformation

This compound is a waxy, white solid at room temperature.[1] Unlike smaller cycloalkanes that are often planar or adopt simple puckered structures, this compound's flexibility allows it to exist in numerous conformations. However, extensive experimental and theoretical studies have unequivocally established that the most stable conformation of this compound is the square conformation, which possesses D₄ symmetry.[1] This highly stable arrangement is characterized by low ring strain.[1] In this conformation, the carbon atoms are arranged in a square-like shape with three carbon-carbon bonds forming each side.

While other conformations of this compound exist, they are of considerably higher energy. The stability of the conformation is attributed to its effective minimization of transannular steric interactions and the adoption of staggered arrangements along the carbon-carbon bonds, which reduces torsional strain.

Quantitative Structural Data

The precise geometric parameters of the conformation of this compound have been determined through various experimental and computational methods. The following tables summarize key quantitative data.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 13.27 Å |

| b | 8.28 Å |

| c | 5.44 Å |

| α | 90° |

| β | 99.5° |

| γ | 90° |

| Volume | 589.7 ų |

| Z | 2 |

Data obtained from X-ray diffraction studies.[1]

Table 2: Selected Bond Parameters for the Conformation (Computed)

| Parameter | Value |

| Average C-C Bond Length | 1.53 - 1.54 Å |

| Average C-H Bond Length | ~1.1 Å |

| Average C-C-C Bond Angle | 112 - 115° |

| Torsional Angles (C-C-C-C) | Predominantly anti and gauche |

Note: These are typical values from computational studies. Experimental values from gas-phase electron diffraction and X-ray crystallography are in close agreement.

Conformational Energy Landscape

The conformational energy landscape of this compound has been extensively explored using computational methods. The relative energies of different conformers are crucial for understanding the molecule's dynamic behavior.

Table 3: Relative Conformational Energies (Theoretical Calculations)

| Conformation | Relative Energy (kcal/mol) |

| (D₄) | 0.0 |

| Other higher-energy conformers | > 2.0 |

Note: The energy values can vary slightly depending on the computational method and force field used. The conformation is consistently found to be the global minimum.

Experimental Protocols

The determination of this compound's structure and conformation relies on a combination of experimental techniques, primarily X-ray crystallography, NMR spectroscopy, and gas-phase electron diffraction, complemented by computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent (e.g., ethanol, hexane) by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

NMR Spectroscopy

Objective: To study the conformation and dynamics of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CS₂).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, low-temperature NMR studies are often performed to slow down the interconversion between different conformers. Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to establish through-bond and through-space connectivities, respectively.

-

Data Analysis: Chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) intensities are analyzed. The values of vicinal coupling constants can be related to dihedral angles via the Karplus equation, providing information about the torsional arrangement of the carbon backbone. NOE data provides information on the proximity of protons in space, which is crucial for determining the overall conformation.

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of this compound in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: The molecular beam is crossed with a high-energy beam of electrons.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a photographic plate or a 2D detector.

-

Data Analysis: The diffraction intensities are converted into a molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry, including bond lengths, bond angles, and torsional angles. This experimental data is often used in conjunction with theoretical calculations to refine the structural model.

Computational Modeling

Objective: To explore the conformational energy landscape, predict stable conformers, and calculate structural parameters.

Methodology:

-

Force Field Selection: A suitable molecular mechanics force field (e.g., MM3, MMFF) is chosen. These force fields consist of parameters that describe the potential energy of the molecule as a function of its geometry.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformations.

-

Energy Minimization: Each identified conformation is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

-

Quantum Mechanical Calculations: For higher accuracy, the geometries and relative energies of the low-energy conformers can be further optimized using quantum mechanical methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Vibrational Analysis: Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

Signaling Pathways and Logical Relationships

The interconversion between different conformations of this compound can be visualized as a pathway on the potential energy surface. While the conformation is the most stable, the molecule can access other conformations through thermally activated processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Sublimation of Cyclododecane

Introduction to this compound

This compound (CDD) is a volatile, waxy, cyclic alkane with the chemical formula C₁₂H₂₄.[1][2] At room temperature, it is a translucent white solid, notable for its chemical stability and inertness as a non-polar hydrocarbon.[1][3] A key characteristic of this compound is its ability to undergo sublimation, transitioning directly from a solid to a gas phase without passing through a liquid state.[4][5] This property makes it exceptionally useful in various fields, including art conservation, where it serves as a temporary consolidant, fixative, and masking material.[1][3][6] Its use facilitates the handling of fragile objects, protects water-sensitive materials during treatments, and is ultimately reversible without the need for chemical or mechanical removal.[2][5] Understanding the mechanism and kinetics of its sublimation is critical for controlling its application and planning its removal.

Physicochemical Properties

This compound's behavior is governed by its physical and chemical properties. It is readily soluble in non-polar and aromatic solvents but is insoluble in water, exhibiting strong hydrophobicity.[1][4] A summary of its key properties is presented below.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₄ | [2] |

| Molar Mass | 168.32 g·mol⁻¹ | [2][7] |

| Appearance | White, waxy, translucent solid | [1][2][4] |

| Melting Point | 58 - 61 °C | [1][8] |

| Boiling Point | 243 °C (at atmospheric pressure) | [1][4][6] |

| 111 °C (at 17 mmHg) | [7][8][9] | |

| Vapor Pressure | ~0.1 hPa (at 20 °C) | [1] |

| 9.83 Pa (at 20 °C) | [9] | |

| 0.0413 mmHg (at 25 °C) | [7] | |

| Enthalpy of Sublimation | 90,900 J·mol⁻¹ (at 298.15 K) | [10] |

| Solubility | Soluble in non-polar and aromatic solvents; Insoluble in water and polar solvents. | [1][3][4] |

Sublimation Mechanism

The sublimation of this compound is a physical phase transition where molecules escape from the solid crystal lattice directly into the vapor phase. The primary driving force for this process is the vapor pressure of the compound at a given temperature.[1][9] The mechanism can be understood through the following principles:

-

Vapor Pressure: this compound possesses a sufficiently high vapor pressure at room temperature to allow for volatilization.[1] Molecules at the surface of the solid have enough thermal energy to overcome the intermolecular forces (van der Waals forces) holding them in the crystal lattice and escape as a gas.

-

Kinetics: The rate of sublimation is a kinetic process. It depends on the energy barrier that molecules must overcome to leave the solid phase. This process is governed by factors that influence the mass transfer of this compound vapor away from the solid surface.

-

Thermodynamics: The enthalpy of sublimation (ΔHsub) is a key thermodynamic parameter, representing the energy required to induce this phase change.[10][11] For this compound, this value is significant, indicating a substantial energy input is needed to break the intermolecular bonds in the solid state.[10]

A conceptual overview of the sublimation process and the factors influencing it is depicted below.

Caption: Factors influencing the sublimation rate of this compound.

Sublimation Rate and Influencing Factors

The rate at which this compound sublimes is not constant and is contingent upon a multitude of factors.[1] The process can take anywhere from a few days to several weeks or even months.[1][5]

-

Temperature and Airflow: Higher temperatures and increased air exchange over the surface significantly accelerate sublimation by providing more energy to the molecules and efficiently removing the vapor phase, respectively.[1][4][12]

-

Film Properties: The thickness, density, and surface area of the applied this compound film are critical.[1][13] Thicker and denser films require more time to sublime.[1] A film produced from a melt is generally denser than one formed from a solvent solution, leading to a slower sublimation rate.[1]

-

Substrate Porosity: Sublimation from non-porous surfaces like glass is considerably faster than from porous materials such as paper, stone, or plaster.[5][12] This is because the molecules can become trapped within the pore structure of the material, slowing their escape.

-

Pressure: Sublimation is significantly accelerated in a vacuum environment due to the drastic reduction in ambient pressure.[14]

Quantitative Sublimation Data

The following table summarizes reported quantitative data on the sublimation rate of this compound under various conditions.

| Substrate / Condition | Application Method | Observed Rate / Time | Reference |

| Solid Film (General) | Not specified | 0.03 mm per 24 hours | [1][6] |

| Non-absorbent surface | Melted (poured) | 1 month for complete sublimation | [1] |

| Non-porous glass slide | Melted & Solution | 2 to 4 days | [5] |

| Porous (Limestone/Sandstone) | Melted & Solution | 6 to 9 days | [12] |

| Vacuum Chamber | Solid Grains | < 5 minutes (in high vacuum) | [14] |

Experimental Protocols for Measuring Sublimation

The sublimation rate and the absence of residue are typically verified through gravimetric and chromatographic techniques.

Gravimetric Analysis

This is the most common method for monitoring the sublimation rate by tracking mass loss over time.[13][15]

Protocol:

-

Sample Preparation: A substrate (e.g., glass slide, paper sample, porous stone) is selected. The initial weight of the substrate is measured using a high-precision analytical balance.[5][14]

-

Application: this compound is applied to the substrate. This can be done by melting the solid and brushing or pouring it on, or by dissolving it in a non-polar solvent and applying the solution.[4][5] The sample is weighed again to determine the initial mass of the applied this compound.

-

Environmental Control: The sample is placed in a controlled environment. For accelerated testing, this might be a fume hood with constant airflow or a temperature-controlled chamber.[12] Environmental conditions (temperature, humidity, airflow) are monitored throughout the experiment.[12]

-

Data Collection: The weight of the sample is measured at regular intervals (e.g., daily or weekly) until the weight returns to its initial value, indicating that all the this compound has sublimed.[5][13]

-

Analysis: The mass of this compound remaining is plotted against time to determine the sublimation rate.

References

- 1. cool.culturalheritage.org [cool.culturalheritage.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. kremer-pigmente.com [kremer-pigmente.com]

- 5. JAIC , Volume 39, Number 3, Article 4 (pp. to ) [cool.culturalheritage.org]

- 6. This compound | 294-62-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 294-62-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 294-62-2 [m.chemicalbook.com]

- 10. umsl.edu [umsl.edu]

- 11. This compound (CAS 294-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. hampshire-antique-restoration.co.uk [hampshire-antique-restoration.co.uk]

- 13. The effect of several paper characteristics and application methods on the sublimation rate of this compound [repository.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Sublimation von Cyclododecan | Swiss Open Access Repository [sonar.ch]

Cyclododecane: A Technical Health and Safety Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information pertinent to the handling and use of cyclododecane in a research and development setting. The information is compiled from safety data sheets, toxicology reports, and regulatory guidelines to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound is a waxy, white solid organic compound with a musty odor.[1][2] It is primarily used as an industrial intermediate in the production of other substances, such as Nylon 12.[2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C12H24 | [2][3] |

| Molecular Weight | 168.32 g/mol | [1][2] |

| Physical State | Solid, Crystals | [1][2] |

| Color | White | [1][2] |

| Odor | Musty | [1][2] |

| Melting Point | 60.4°C | [2] |

| Boiling Point | 244.03°C at 1013 hPa | [2] |

| Density | 0.855 g/cm³ at 20°C | [2] |

| Vapor Pressure | 0.098 hPa at 20°C | [2] |

| Water Solubility | 16 µg/L at 20°C | [2] |

| Octanol-water Partition Coefficient (LogKow) | 7.6 at 25°C | [2] |

| Flash Point | 95°C (molten form) | [2] |

| Self-ignition Temperature | 225°C | [2] |

Toxicological Data

This compound is classified as having low acute toxicity.[4] The available toxicological data from various studies are summarized below.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | [1] |

| Acute Dermal Toxicity | No data available | [2] | |

| Acute Inhalation Toxicity | No data available | [2] | |

| Skin Irritation/Corrosion | Slightly irritant | Rabbit | [2] |

| Eye Irritation/Corrosion | Slightly irritant | Rabbit | [2] |

| Skin Sensitization | Not expected to cause allergic skin reactions | Guinea pig | [2] |

| Genotoxicity/Mutagenicity (in vitro) | Not expected to cause adverse genetic effects | [2] | |

| Carcinogenicity | No data available | [2] | |

| Toxicity for Reproduction | No data available | [2] | |

| Repeated Dose Toxicity | Not expected to cause significant toxicity after repeated exposure | [2] |

Experimental Protocols

The toxicological data for this compound are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

-

Test Animals: Healthy young adult rodents (rats are common).[5]

-

Procedure:

-

Animals are fasted overnight prior to administration of the test substance.[5]

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically by gavage.[5]

-

Animals are observed for effects and mortality over a period of time.[5]

-

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[5]

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test assesses the potential of a substance to cause irritation or corrosion to the skin.[6][7][8]

-

Test Animals: Albino rabbits are the preferred species.[6][7]

-

Procedure:

-

A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin.[7]

-

The treated area is covered with a gauze patch for an exposure period of 4 hours.[7]

-

After exposure, the substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals.[6]

-

-

Endpoint: The degree of skin irritation is scored and described to evaluate the severity and reversibility of the effects.[6][7]

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[9][10][11]

-

Test Animals: Healthy young adult albino rabbits are used.[9]

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

-

Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.[11]

-

-

Endpoint: The severity and reversibility of ocular lesions are evaluated.[10]

Skin Sensitization (based on OECD Guideline 406)

This test determines the potential of a substance to induce skin sensitization (allergic contact dermatitis).[12][13]

-

Test Animals: Guinea pigs are the traditional animal model.[12][13]

-

Procedure:

-

Induction Phase: The animals are initially exposed to the test substance, often with an adjuvant to enhance the immune response. This can be through intradermal injection and/or epidermal application.[12]

-

Rest Period: A rest period of 10 to 14 days follows, during which an immune response may develop.[12]

-

Challenge Phase: The animals are then exposed to a non-irritating concentration of the substance.[12]

-

-

Endpoint: The skin reactions in the test animals are compared to those in a control group to determine if sensitization has occurred.[12]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.[14][15][16][17]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth are used.[14][15]

-

Procedure:

-

Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on the deficient medium. The number of revertant colonies is counted as an indicator of mutagenic potential.[14][15]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the interaction of this compound with or its effect on any particular cellular signaling pathways. Its low reactivity and toxicity profile suggest that it is unlikely to be a potent modulator of specific signaling cascades.

The following diagrams illustrate the general workflow for toxicological assessment and a logical relationship for handling this compound safely.

Health and Safety Recommendations

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation in areas where this compound is handled. Eye wash stations and safety showers should be readily available.

-

Eye/Face Protection: Wear safety glasses with side shields.

-

Skin Protection: Wear protective gloves (e.g., neoprene) and a lab coat. When handling the molten substance, appropriate protective clothing is necessary.[4]

-

Respiratory Protection: If ventilation is insufficient, wear suitable respiratory equipment.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures

-

After Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

-

After Skin Contact: Wash off with soap and plenty of water. If handling the molten form, cool the affected skin with water. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse opened eye for several minutes under running water. Seek medical attention if irritation persists.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Dust may form explosive mixtures with air.[7]

Environmental Information

This compound is not readily biodegradable and has a high potential for bioaccumulation.[2][3] It is considered harmful to aquatic life with long-lasting effects.[3] Therefore, it should not be released into the environment.

Conclusion

This compound has a low order of acute toxicity and is not considered a significant hazard in terms of skin sensitization or genotoxicity based on available data. However, it is a slight skin and eye irritant, and appropriate personal protective equipment should be worn during handling. Due to its persistence and potential for bioaccumulation, release into the environment must be avoided. Further research would be beneficial to fill data gaps, particularly concerning carcinogenicity, reproductive toxicity, and potential mechanisms of action at a molecular level.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. arkema.com [arkema.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cool.culturalheritage.org [cool.culturalheritage.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. nib.si [nib.si]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 17. creative-bioarray.com [creative-bioarray.com]

Cyclododecane in Art Conservation: A Technical Guide to its History, Application, and Properties

An in-depth analysis of the volatile binding medium, cyclododecane (C12H24), and its multifaceted role in the preservation of cultural heritage. This guide details its historical context, chemical and physical properties, application methodologies, and the critical factors governing its use in conservation practice.

Introduction: A Revolutionary Temporary Consolidant

First introduced to the conservation field in 1995 in Germany, this compound (CDD) has become a versatile tool for conservators.[1][2][3] This wax-like, saturated cyclic alkane is prized for its unique ability to sublime at room temperature, transitioning directly from a solid to a gas.[4][5][6] This property allows it to function as a temporary consolidant, adhesive, fixative, and hydrophobic barrier that can be removed without the need for additional chemical or physical intervention, making treatments highly reversible.[1][3][4] Its application spans a wide range of materials, including wall paintings, plaster, stone, ceramics, paper, textiles, and metals.[3][5][7]

Physicochemical Properties of this compound

This compound's utility in conservation stems from its distinct physical and chemical characteristics. It is a non-polar, hydrophobic solid, making it suitable for protecting water-sensitive materials during aqueous treatments.[4][5] Key properties are summarized in the table below.

| Property | Value/Description | Citations |

| Chemical Formula | C12H24 | [1][5] |

| Appearance | White, wax-like solid | [6] |

| Melting Point | Approximately 60-65 °C | [4][8] |

| Solubility | Highly soluble in non-polar and aromatic solvents (e.g., hexanes, xylenes, ligroin, isooctane, n-heptane); poorly soluble in polar solvents. | [1][4][8] |

| Vapor Pressure | ~0.1 hPa at 20°C | [4] |

| Sublimation | Occurs at room temperature; rate is influenced by various factors. | [4][5] |

Application Methodologies: A Practical Overview

The choice of application method for this compound is critical and depends on the nature of the artifact and the conservation goal. The three primary methods are melt application, solvent-based application, and spray application.

Melt Application

This method involves heating this compound to its melting point and applying it directly to the object.

Experimental Protocol: Melt Application

-

Preparation: Solid this compound is placed in a heat-stable container (e.g., a double boiler or a beaker on a hot plate) and gently heated to approximately 60-65 °C until fully melted.[8]

-

Application Tools: The molten this compound can be applied using various tools depending on the required precision. Common tools include heated spatulas, wax-melting styluses like a kistka (a tool used for Ukrainian egg decorating), or batik tools.[4] For larger areas, it can be carefully poured or brushed on, though brush application of the pure melt is not always recommended.[4]

-

Procedure: The molten liquid is carefully applied to the targeted area. For securing flaking paint or friable substrates, small flakes of solid this compound can be positioned under the unstable area and then melted in situ with a heat source like a hot air pencil.[4]

-

Solidification: Upon cooling, the this compound solidifies, forming a supportive film.[4]

-

Considerations: This method provides a dense barrier but should be avoided on heat-sensitive materials.[4] It generally results in less penetration into porous substrates compared to solvent-based methods.[5]

Solvent-Based Application

This compound can be dissolved in a non-polar solvent and applied as a solution.

Experimental Protocol: Solvent-Based Application

-

Solution Preparation: A saturated solution of this compound is prepared by dissolving it in a suitable non-polar solvent such as hexanes, xylenes, or ligroin.[1][5] A heated stirring apparatus may be necessary to fully dissolve the solid.[4]

-

Application Tools: The solution is typically applied with a brush or syringe.[4]

-

Procedure: The solution is brushed or injected onto the area to be treated. Multiple applications may be needed to build up a sufficient film.[4] The choice of solvent affects the crystal size and homogeneity of the resulting film; slower evaporating solvents tend to form larger crystals.[8]

-

Evaporation and Film Formation: The solvent evaporates, leaving behind a crystalline film of this compound. The rate of evaporation can influence the film's density and protective qualities.[4]

-

Considerations: This method allows for deeper penetration into porous materials.[3][5] However, the solvent itself can interact with the artwork, and the resulting this compound film may be less dense than a melted application.[4]

Spray Application

For treating larger areas or creating a more even coating, this compound can be applied as an aerosol spray.

Experimental Protocol: Spray Application

-

Equipment: A hot wax spray gun or a standard aerosol sprayer with a this compound solution can be used.[1][9] The hot spray gun has the advantage of not requiring solvents.[9]

-

Preparation: For a hot spray, solid this compound is melted within the spray gun. For a solvent-based spray, a solution is prepared as described above.

-

Procedure: The area to be treated is masked off to protect surrounding surfaces. The this compound is then sprayed from a suitable distance to achieve a uniform coating.

-

Considerations: This method can be less precise and may require protective measures for the surrounding areas of the object.[9] Studies have shown that spray application can be a minimally invasive method, with a low extraction of original material from paint layers.[1]

The Sublimation Process: A Temporary Treatment

The defining characteristic of this compound is its ability to sublime, ensuring its temporary nature. The rate of sublimation is not constant and is influenced by several factors.

| Factor | Effect on Sublimation Rate | Citations |

| Temperature | Increased temperature accelerates sublimation. | [2][4][10] |

| Air Exchange | Increased airflow over the surface (e.g., in a fume hood) hastens sublimation. | [2][4] |

| Film Thickness and Density | Thicker and denser films take longer to sublime. | [4] |

| Surface Area | Sublimation is often observed to begin at the edges where the surface area is greatest. | [4] |

| Substrate Porosity | Deeper penetration into porous substrates can prolong the sublimation time. | [5] |

| Covering | Sealing the treated object (e.g., with plastic sheeting) retards sublimation. | [4][5] |

The time required for complete sublimation can range from several days to several weeks.[4] While it is considered to leave no residue, some studies have noted the potential for negligible deposits of a polymeric residue to remain.[4]

Historical Applications and Case Studies

Since its introduction, this compound has been employed in a variety of conservation scenarios:

-

Temporary Consolidant: To stabilize fragile or friable materials during handling, transport, or treatment.[2][5][11] This has been particularly useful in archaeological excavations.[2][5]

-

Hydrophobic Barrier: To protect water-sensitive media on paper, textiles, and wall paintings during aqueous cleaning treatments.[4][5]

-

Fixative: To temporarily secure flaking paint or media.[4]

-

Release Layer: As a barrier for making molds of objects with porous surfaces to prevent contamination from molding materials.[12][13]

However, its success is not universal. Some studies have reported limitations, such as incomplete protection of water-sensitive inks on paper and practical difficulties in textile conservation.[2] Research has also shown that when applied in its melted form, this compound can cause a minor extraction of lipid components from oil paint layers.[1]

Visualizing this compound Workflows and Relationships

To better understand the practical application and behavior of this compound, the following diagrams illustrate key processes and influencing factors.

Caption: Experimental workflow for this compound application in art conservation.

Caption: Factors influencing the sublimation rate of this compound.

Caption: Decision pathway for selecting a this compound application method.

Conclusion and Future Directions

This compound has established itself as an invaluable material in the conservator's toolkit, offering a reversible solution for temporary consolidation and protection. Its unique property of sublimation provides a level of safety and retreatability that is highly desirable in the preservation of cultural heritage. However, its application requires careful consideration of the object's material properties, the desired outcome of the treatment, and the specific working properties of the chosen application method. While generally considered safe for a wide range of materials, the potential for interaction, such as the leaching of components from oil paintings, necessitates thorough testing and a case-by-case evaluation.[1][4] Continued research into its long-term effects, the nature of any potential residues, and the development of even more controlled application and removal techniques will further refine the use of this remarkable substance in art conservation.

References

- 1. ijcs.ro [ijcs.ro]

- 2. hampshire-antique-restoration.co.uk [hampshire-antique-restoration.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. cool.culturalheritage.org [cool.culturalheritage.org]

- 5. JAIC , Volume 39, Number 3, Article 4 (pp. to ) [cool.culturalheritage.org]

- 6. Volatile Binding Media - MediaWiki [conservation-wiki.com]

- 7. Subliming Surfaces: Volatile Binding Media in Heritage Conservation [repository.cam.ac.uk]

- 8. This compound and Modern Paper: A note on ongoing research [cool.culturalheritage.org]

- 9. singhikconservationproject.wordpress.com [singhikconservationproject.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JAIC 1999, Volume 38, Number 2, Article 4 (pp. 162 to 175) [cool.culturalheritage.org]

- 13. researchgate.net [researchgate.net]

Unraveling the Solid-State Behavior of Cyclododecane: A Technical Guide to Phase Transitions and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Cyclododecane (C₁₂H₂₄), a saturated cyclic hydrocarbon, is a versatile molecule utilized in various industrial applications, including as a precursor for polymers like Nylon-12 and as a temporary binder in the conservation of art and archaeological artifacts due to its unique sublimation properties.[1][2][3] Beyond its immediate applications, this compound serves as a valuable model system for fundamental studies of solid-state phase behavior in molecular crystals. Understanding its polymorphic transformations and the thermodynamics governing these changes is crucial for controlling its physical properties and ensuring its performance in diverse applications.

This in-depth technical guide provides a comprehensive overview of the phase transitions and polymorphism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the relationships between its solid forms.

Thermodynamic Properties of this compound Polymorphs

This compound is known to exhibit at least two crystalline forms at atmospheric pressure. The room temperature stable form possesses a monoclinic crystal structure.[2] Upon heating, it undergoes a solid-solid phase transition to a high-temperature plastic crystalline phase before melting. Plastic crystals are characterized by long-range positional order of the molecules on a crystal lattice, but with dynamic orientational disorder.

The phase transitions of this compound can be characterized by their transition temperatures and associated enthalpy changes, which are critical parameters for understanding the stability and energetic relationships between the different solid forms. Differential Scanning Calorimetry (DSC) is a primary technique for quantifying these thermodynamic properties.

Table 1: Phase Transition Temperatures and Enthalpies of this compound

| Transition | Onset Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Solid II → Solid I (Plastic Crystal) | ~7.0 - 10.0 | ~1.1 |

| Solid I (Plastic Crystal) → Liquid | 60.4 | 8.8 |

Note: The values presented are approximate and can vary depending on the purity of the sample and the experimental conditions such as heating/cooling rates.

Crystallographic Data of this compound Polymorphs

The different solid phases of this compound are distinguished by their unique crystal structures. X-ray Diffraction (XRD) is the definitive method for determining these atomic arrangements.

Table 2: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Solid II (Room Temp.) | Monoclinic | C2/c | 18.06 | 5.56 | 10.93 | 110.1 | 4 |

| Solid I (High Temp.) | Cubic | Fm3m | 12.34 | 12.34 | 12.34 | 90 | 4 |

Z = number of molecules per unit cell.

Experimental Protocols

The characterization of this compound's phase transitions and polymorphism relies on a combination of thermoanalytical and structural analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the transition temperatures and enthalpies of solid-solid and solid-liquid phase transitions of this compound.

Instrumentation: A heat-flux or power-compensation differential scanning calorimeter.

Sample Preparation:

-

A small amount of high-purity this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to prevent sublimation during the experiment. An empty, hermetically sealed aluminum pan is used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20 °C).

-

Ramp the temperature up to a point above the melting temperature (e.g., 80 °C) at a controlled heating rate (e.g., 5-10 °C/min).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial low temperature at a controlled cooling rate (e.g., 5-10 °C/min).

-

-

Atmosphere: An inert atmosphere, typically nitrogen, is maintained in the DSC cell at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions.

-

The onset temperature of a peak is taken as the transition temperature.

-

The enthalpy of transition is calculated by integrating the area under the transition peak.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystal structure of the different polymorphs of this compound. Temperature-dependent PXRD allows for the in-situ monitoring of structural changes during phase transitions.

Objective: To identify the crystal structure of each polymorph and to observe the structural changes occurring during the solid-solid phase transition.

Instrumentation: A powder X-ray diffractometer equipped with a variable-temperature stage.

Sample Preparation:

-

A thin layer of finely ground this compound powder is placed on a sample holder compatible with the temperature stage.

-

The surface of the sample is flattened to ensure a uniform diffraction surface.

Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: A 2θ range of 5° to 40° is typically sufficient to capture the characteristic diffraction peaks of this compound.

-

Temperature Program:

-

An initial diffraction pattern is collected at room temperature to identify the Solid II phase.

-

The sample is then heated in a controlled manner, with diffraction patterns collected at various temperatures, particularly around the solid-solid transition temperature identified by DSC.

-

A final pattern is collected above the transition temperature to characterize the Solid I (plastic crystal) phase.

-

Data Analysis:

-

The positions and intensities of the diffraction peaks in the obtained patterns are analyzed.

-

The crystal system, space group, and unit cell parameters for each polymorph are determined by indexing the diffraction patterns and refining the structural model.

-

Changes in the diffraction patterns as a function of temperature provide direct evidence of the phase transition.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

SSNMR is a powerful technique for probing the local molecular environment and dynamics in solid materials. It is particularly useful for distinguishing between polymorphs that may have similar crystal packing but different molecular conformations or dynamics.

Objective: To characterize the different polymorphic forms of this compound based on differences in their molecular conformation and dynamics.

Instrumentation: A solid-state NMR spectrometer.

Sample Preparation:

-

A sufficient amount of the this compound sample is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

Experimental Conditions:

-

Nuclei: ¹³C is the most commonly observed nucleus for organic molecules.

-

Technique: Cross-polarization magic-angle spinning (CP/MAS) is a standard technique to obtain high-resolution spectra of solids.

-

Magic-Angle Spinning (MAS) Speed: A moderate spinning speed (e.g., 5-10 kHz) is used to average out anisotropic interactions and improve spectral resolution.

-

Temperature Control: Variable-temperature capabilities are essential to study the different phases.

Data Analysis:

-

The number and chemical shifts of the peaks in the ¹³C CP/MAS spectrum provide information about the number of unique carbon environments in the crystal structure.

-

Differences in the spectra of the different polymorphs can be correlated with changes in molecular conformation and packing.

-

Linewidth analysis and relaxation time measurements can provide insights into the molecular dynamics, which is particularly relevant for characterizing the plastic crystalline phase where molecules exhibit rotational motion.

Visualizing Phase Transitions and Experimental Workflows

Graphviz diagrams are provided to illustrate the logical relationships in this compound's phase transitions and the workflow of the key experimental techniques.

References

An In-Depth Technical Guide to the Solubility of Cyclododecane in Non-Polar Aromatic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclododecane, a cyclic alkane with the formula C₁₂H₂₄, is a waxy, white solid at room temperature known for its high solubility in non-polar and aromatic solvents.[1][2][3][4][5] This property, combined with its volatility, makes it a valuable temporary binder and consolidant in various scientific applications, including art conservation and as an intermediate in chemical synthesis.[3][6] This technical guide provides a comprehensive overview of the solubility of this compound in non-polar aromatic solvents, including available quantitative data, detailed experimental protocols for solubility determination, and a discussion of the underlying principles governing its dissolution.

Core Principles of this compound Solubility

The solubility of this compound in non-polar aromatic solvents is primarily governed by the principle of "like dissolves like."[6] Both this compound and aromatic solvents such as benzene (B151609), toluene, and xylene are non-polar compounds. The intermolecular forces at play are predominantly weak van der Waals forces (specifically, London dispersion forces).

When this compound is introduced into a non-polar aromatic solvent, the energy required to break the existing solute-solute and solvent-solvent van der Waals interactions is readily compensated by the formation of new solute-solvent interactions. This energetic favorability leads to the high solubility of this compound in these solvents.[4] In contrast, this compound is poorly soluble in polar solvents like water and ethanol (B145695) because the strong hydrogen bonds between the polar solvent molecules are not sufficiently overcome by the weak van der Waals interactions that would form with the non-polar this compound molecules.[1][5]

Quantitative Solubility Data

While it is widely reported that this compound exhibits high solubility in non-polar aromatic solvents, specific quantitative data in peer-reviewed literature is limited for solvents such as benzene and toluene. However, data is available for xylenes (B1142099), which can be considered representative of this solvent class.

| Solvent | Temperature | Solubility (wt/wt %) | Reference |

| Xylenes | Room Temperature | ~120% | [7] |

Note: A 120% wt/wt solubility indicates that 120 grams of this compound can be dissolved in 100 grams of xylenes at room temperature. It is anticipated that the solubility in benzene, toluene, and ethylbenzene (B125841) would be of a similar order of magnitude due to their comparable non-polar, aromatic nature.

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for determining the solubility of this compound in non-polar aromatic solvents using the gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.

Gravimetric Method for Solid-Liquid Solubility

Objective: To determine the mass of this compound that dissolves in a given mass of a non-polar aromatic solvent at a specific temperature to the point of saturation.

Materials and Equipment:

-

This compound (high purity)

-

Non-polar aromatic solvent (e.g., benzene, toluene, xylene, ethylbenzene)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed aluminum pans

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a known amount of the non-polar aromatic solvent into a glass vial.

-

Add an excess of this compound to the solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected solution using a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or aluminum pan.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the melting point of this compound (e.g., 50°C). Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated and a constant weight of the dried this compound is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and then reweigh.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dried this compound)

-

Mass of dissolved this compound: (Weight of dish + dried this compound) - (Weight of empty dish)

-

Solubility ( g/100g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. kremer-pigmente.com [kremer-pigmente.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (CDD) 100% - [insituconservation.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Modern Paper: A note on ongoing research [cool.culturalheritage.org]

Methodological & Application

Application of Cyclododecane as a Temporary Consolidant for Stone: Application Notes and Protocols

For Researchers, Scientists, and Conservation Professionals

Introduction

Cyclododecane (C₁₂H₂₄) is a volatile, wax-like cyclic alkane utilized in conservation as a temporary consolidant, fixative, and hydrophobic barrier.[1][2] Its defining characteristic is its ability to sublime at room temperature, transitioning directly from a solid to a gas phase, which allows for its removal without the need for additional chemical or mechanical intervention.[1][3] This property makes it an invaluable tool for the temporary stabilization of friable stone surfaces during handling, transport, cleaning, or analysis.[4][5]

These application notes provide detailed protocols for the use of this compound as a temporary consolidant for stone, summarizing key data and outlining experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective and safe application.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₄ | [1][4] |

| Appearance | Colorless, translucent, wax-like solid | [1] |

| Molar Mass | 168.32 g/mol | [2] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 243-244 °C | [1][2] |

| Flash Point | >93 °C | [1] |

| Vapor Pressure | ~0.1 hPa at 20°C | [1] |

| Solubility | Highly soluble in non-polar and aromatic solvents (e.g., hexanes, xylenes, mineral spirits); poorly soluble in polar solvents. | [1] |

Application Methodologies

The choice of application method depends on the stone's porosity, the required penetration depth, and the desired sublimation time.[6][7] The three primary methods are melt application, solution application, and spray application.

Melt Application

This method produces the densest film of this compound and is suitable for creating a surface-level consolidation or a hydrophobic barrier.[8][9]

Experimental Protocol:

-

Preparation: Place solid this compound in a glass beaker. Create a double boiler system by placing this beaker inside a larger beaker containing water on a hot plate.[10]

-

Melting: Gently heat the water bath while monitoring the temperature of the this compound with a thermometer. Keep the temperature below 176°F (80°C) to prevent the release of combustible vapors.[1][10]

-

Application: Once molten, apply the this compound to the stone surface using a natural bristle brush. For enhanced workability and to slow the setting time, 10% white spirit can be added to the molten this compound.[10]

-

Solidification: The molten this compound will solidify upon cooling, forming a waxy film that conforms to the surface topography.[7]

Solution Application

Application in a solvent allows for deeper penetration into porous stone substrates compared to the melt method.[3][9]

Experimental Protocol:

-

Solvent Selection: Choose a non-polar solvent based on the desired concentration and evaporation rate. Common choices include hexanes, xylenes, and mineral spirits (e.g., Shellsol OMS).[4]

-

Solution Preparation: Prepare a saturated or supersaturated solution of this compound in the chosen solvent. For example, a saturated solution in hexanes is approximately 140% solids by weight, while in Shellsol OMS it is about 80%.[4] A supersaturated solution of 80% w/v in Shellsol OMS has also been used.[11]

-

Application: Apply the solution to the stone surface using a brush, syringe, or wash bottle.[4] For consistent application in experimental settings, a specific volume (e.g., 0.5 ml) can be applied with a syringe.[4][12]

-

Solvent Evaporation: Allow the solvent to evaporate completely. The rate of evaporation will influence the crystalline structure of the resulting this compound film. Faster evaporating solvents produce smaller, more tightly packed crystals.[9]

Spray Application

Spray application is useful for covering large areas or for creating a very thin, superficial layer of this compound.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound in a suitable non-polar solvent, as described in section 3.2.

-

Spraying Equipment: Use a spray gun or aerosol system. The choice of nozzle and pressure will affect the droplet size and application uniformity.

-

Application: Spray the solution onto the stone surface from a consistent distance to ensure an even coating. This method tends to result in a film that sits (B43327) on the surface with minimal penetration.

-

Solvent Evaporation: Allow the solvent to evaporate in a well-ventilated area.

Quantitative Data Summary

Penetration Depth

The method of application significantly impacts the depth of penetration into porous substrates.

| Application Method | Substrate | Penetration Depth | Reference |

| Melt | Terracotta | 1.2 mm | [9] |

| Melt on warmed sample | Terracotta | 4.8 mm | [9] |

| Petroleum ether solution | Terracotta | 1.6 mm | [9] |

| Spray | Terracotta | Sits on surface | [9] |

Warming the substrate can improve the penetration of molten this compound.[3]

Sublimation Time

The sublimation rate is influenced by numerous factors, including the application method, film thickness, substrate porosity, temperature, and air exchange.[1][6]

| Substrate | Application Method | Film Thickness | Sublimation Time | Reference |

| Non-porous glass slide | Melted Coating | 1-3 mm | 2-4 days | [4] |

| Non-porous glass slide | Melted Film | 0.08 mm | Within 24 hours | [6] |

| Ohio Massillian Sandstone | Melted | ~3 mm | > 40 days (extrapolated) | [4][12] |

| Monks Park Limestone | Melted | ~3 mm | > 50 days (extrapolated) | [4][12] |

| Ohio Massillian Sandstone | Saturated Hexanes Solution | N/A | ~15-20 days | [4] |

| Monks Park Limestone | Saturated Hexanes Solution | N/A | ~20-25 days | [4] |

Sublimation is generally slower from porous substrates like limestone and sandstone compared to non-porous surfaces.[4] The greater proportion of large pores in Monks Park limestone may promote deeper penetration and consequently a longer sublimation time.[4][12]

Experimental Workflows and Diagrams

General Application and Removal Workflow

References

- 1. cool.culturalheritage.org [cool.culturalheritage.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. JAIC , Volume 39, Number 3, Article 4 (pp. to ) [cool.culturalheritage.org]

- 5. hampshire-antique-restoration.co.uk [hampshire-antique-restoration.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. JAIC 1999, Volume 38, Number 2, Article 4 (pp. 162 to 175) [cool.culturalheritage.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]